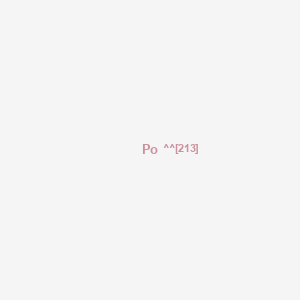

Polonium-213

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polonium-213 atom is the radioactive isotope of polonium with relative atomic mass 212.9928425 and half-life of 4.2 mus.

Scientific Research Applications

Radiochemical and Environmental Studies

Polonium, a natural radioelement, plays a significant role in radiochemical and environmental studies. The most common isotope, Polonium-210, is a decay product in the natural uranium decay series and is used extensively in radiological impact assessments and as an environmental tracer. Due to its radiotoxicity and volatility, handling Polonium requires extreme caution, making its chemistry only partially understood (Ansoborlo, 2014). Additionally, it accumulates in certain industrial products and wastes, necessitating the regulation of these materials as radioactive (Ram et al., 2019).

Analytical Methodology in Environmental Materials

Analyzing Polonium-210 is relatively straightforward, with spontaneous auto-deposition onto metal surfaces being a key method. Despite the ease of analysis, various optimization studies indicate a diversity in published source preparation methods, pointing to the need for further research in this area (Matthews et al., 2007).

Ionization and Spectroscopy Studies

The determination of Polonium's ionization energy and the study of its odd-parity Rydberg states have been made possible through in-source Resonance Ionization Spectroscopy. This has led to a precise measurement of Polonium's first ionization energy, improving over previous literature values and contributing to our understanding of its fundamental properties (Fink et al., 2019).

Adsorption Studies

The use of gold surfaces for capturing Polonium from gas atmospheres has been investigated. It has been found that Polonium, formed in dry hydrogen, is adsorbed on gold at high temperatures, making it a potential material for filtering Polonium in nuclear facilities (Maugeri et al., 2016).

Ground State Deformation Studies

Research has been conducted on the ground state deformation in neutron-deficient Polonium isotopes. This study used in-source resonant ionization laser spectroscopy, revealing a surprisingly large and early departure from sphericity in lighter masses of Polonium (Cocolios et al., 2010).

Inorganic Chemistry of Polonium

Polonium's limited chemistry, due to its radioactivity and scarce quantities, has been explored. Its compounds, like PoO2 and PoCl4, have been well-characterized, offering insights into the element's chemical behavior (Zingaro, 2006).

Ab Initio Study of Polonium

Ab initio studies of Polonium have revealed its unique simple cubic crystal structure. This research offers a comprehensive explanation of the combination of relativistic factors that give Polonium its distinct structure (Feldman, 2007).

Bioaccumulation Studies

The bioaccumulation of Polonium-210 in marine phytoplankton has been researched, highlighting its potential as a tracer of organic matter flux in ocean surface waters (Stewart & Fisher, 2003).

properties

CAS RN |

15756-57-7 |

|---|---|

Molecular Formula |

Po |

Molecular Weight |

212.99286 g/mol |

IUPAC Name |

polonium-213 |

InChI |

InChI=1S/Po/i1+4 |

InChI Key |

HZEBHPIOVYHPMT-RNFDNDRNSA-N |

Isomeric SMILES |

[213Po] |

SMILES |

[Po] |

Canonical SMILES |

[Po] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)

![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)

![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)

![2-Methoxy-4-[1-hydroxy-2-[2-methoxy-4-(1-propenyl)phenoxy]propyl]phenol](/img/structure/B1239499.png)

![4-O-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B1239500.png)

![(1R,9R,10S,12R,13R,14S,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1239502.png)

![Calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate](/img/structure/B1239504.png)